2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5-(4-methylphenyl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
CAS No.: 683780-30-5
Cat. No.: VC8445360
Molecular Formula: C27H29N3O3S2
Molecular Weight: 507.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 683780-30-5 |
|---|---|
| Molecular Formula | C27H29N3O3S2 |
| Molecular Weight | 507.7 g/mol |
| IUPAC Name | 2-[2-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C27H29N3O3S2/c1-6-11-30-26(32)24-22(20-9-7-17(2)8-10-20)15-34-25(24)28-27(30)35-16-23(31)21-14-18(3)29(19(21)4)12-13-33-5/h6-10,14-15H,1,11-13,16H2,2-5H3 |
| Standard InChI Key | ZCQRRZGRMVXLCX-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)C4=C(N(C(=C4)C)CCOC)C)CC=C |
| Canonical SMILES | CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)C4=C(N(C(=C4)C)CCOC)C)CC=C |
Introduction
Chemical Formula
The molecular formula can be deduced as , though this should be confirmed through elemental analysis or spectroscopic data.
Synthesis Pathways
The synthesis of such a compound typically involves multistep reactions:
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Formation of the thienopyrimidine core: This is often achieved by cyclizing thiophene derivatives with urea or guanidine derivatives under controlled conditions.
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Introduction of the sulfanyl linker: This step involves nucleophilic substitution reactions using thiol groups.
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Substitution on the pyrrole ring: The pyrrole moiety can be functionalized using alkylation or acylation reactions to introduce the methoxyethyl and methyl groups.
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Final assembly: The various fragments are coupled together via condensation or cross-coupling reactions.
Detailed experimental procedures would require access to laboratory protocols or specific research articles.
Pharmaceutical Potential
Compounds with thienopyrimidine cores are known for their biological activities:
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Antitumor Activity: Similar structures have shown inhibitory effects on enzymes like VEGFR-2, suggesting potential as antiangiogenic agents .
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Antimicrobial Properties: Thienopyrimidines substituted with sulfur-containing groups have been explored for antimicrobial activity .
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Anti-inflammatory Agents: Docking studies on related compounds indicate potential as inhibitors of inflammatory pathways .
Material Science
The compound's heterocyclic structure may also find applications in electronic materials due to its conjugated systems.
Research Gaps and Future Directions
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Biological Evaluation: Experimental studies are needed to confirm its pharmacological activities, such as enzyme inhibition assays or antimicrobial testing.
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Toxicity Studies: Safety profiles must be established for therapeutic applications.
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Optimization: Structural modifications could enhance its potency or selectivity for specific targets.
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